molecular formula C20H22O2 B14253309 2,4-Diphenylbutyl 2-methylprop-2-enoate CAS No. 403984-65-6

2,4-Diphenylbutyl 2-methylprop-2-enoate

Cat. No.: B14253309
CAS No.: 403984-65-6
M. Wt: 294.4 g/mol
InChI Key: MEGXKQKHVAERHE-UHFFFAOYSA-N
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Description

2,4-Diphenylbutyl 2-methylprop-2-enoate is an organic compound with the molecular formula C19H20O2. It is an ester formed from the reaction between 2,4-diphenylbutanol and 2-methylprop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenylbutyl 2-methylprop-2-enoate typically involves the esterification reaction between 2,4-diphenylbutanol and 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a suitable solvent, such as toluene or dichloromethane, can help in dissolving the reactants and improving the reaction rate. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenylbutyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

2,4-Diphenylbutyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Diphenylbutyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with cellular pathways. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diphenylbutyl acetate: Similar structure but with an acetate ester group.

    2,4-Diphenylbutyl propionate: Similar structure but with a propionate ester group.

    2,4-Diphenylbutyl butyrate: Similar structure but with a butyrate ester group.

Uniqueness

2,4-Diphenylbutyl 2-methylprop-2-enoate is unique due to its specific ester group, which imparts distinct chemical and physical properties

Properties

CAS No.

403984-65-6

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

2,4-diphenylbutyl 2-methylprop-2-enoate

InChI

InChI=1S/C20H22O2/c1-16(2)20(21)22-15-19(18-11-7-4-8-12-18)14-13-17-9-5-3-6-10-17/h3-12,19H,1,13-15H2,2H3

InChI Key

MEGXKQKHVAERHE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(CCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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